molecular formula C7H14N2O B13863974 (S)-1-Ethyl-2-pyrrolidinecarboxamide-d5

(S)-1-Ethyl-2-pyrrolidinecarboxamide-d5

Cat. No.: B13863974
M. Wt: 147.23 g/mol
InChI Key: LQOASEHNECNLNM-PLFILOGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Ethyl-2-pyrrolidinecarboxamide-d5 is a deuterated derivative of (S)-1-Ethyl-2-pyrrolidinecarboxamide Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the compound, which can be useful in various scientific applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Ethyl-2-pyrrolidinecarboxamide-d5 typically involves the deuteration of (S)-1-Ethyl-2-pyrrolidinecarboxamide. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process must ensure high purity and yield of the deuterated compound, which may involve multiple purification steps, such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Ethyl-2-pyrrolidinecarboxamide-d5 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the deuterium atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-1-Ethyl-2-pyrrolidinecarboxamide-d5 has several scientific research applications, including:

    Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution.

    Biology: Employed in metabolic studies to understand the role of hydrogen atoms in biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development to improve the pharmacokinetic properties of drugs.

    Industry: Utilized in the development of deuterated drugs, which may have improved stability and reduced metabolic degradation.

Mechanism of Action

The mechanism of action of (S)-1-Ethyl-2-pyrrolidinecarboxamide-d5 involves the interaction of the compound with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-Ethyl-2-pyrrolidinecarboxamide
  • ®-1-Ethyl-2-pyrrolidinecarboxamide
  • (S)-1-Methyl-2-pyrrolidinecarboxamide

Uniqueness

(S)-1-Ethyl-2-pyrrolidinecarboxamide-d5 is unique due to the presence of deuterium atoms, which can significantly alter its chemical and physical properties. This uniqueness makes it valuable in scientific research, particularly in studies involving isotopic effects and drug development.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

147.23 g/mol

IUPAC Name

(2S)-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C7H14N2O/c1-2-9-5-3-4-6(9)7(8)10/h6H,2-5H2,1H3,(H2,8,10)/t6-/m0/s1/i1D3,2D2

InChI Key

LQOASEHNECNLNM-PLFILOGFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCC[C@H]1C(=O)N

Canonical SMILES

CCN1CCCC1C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.